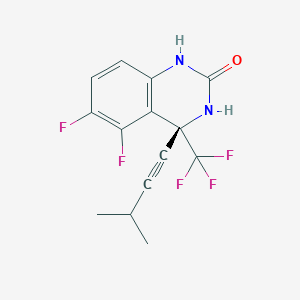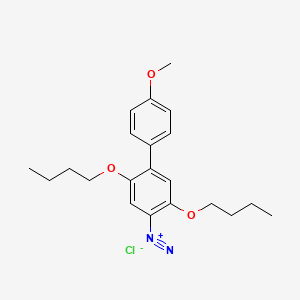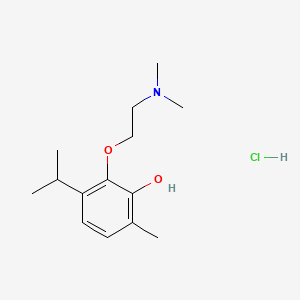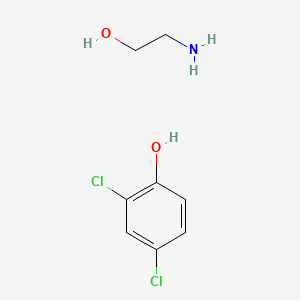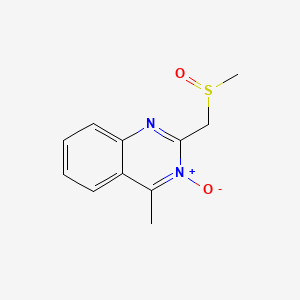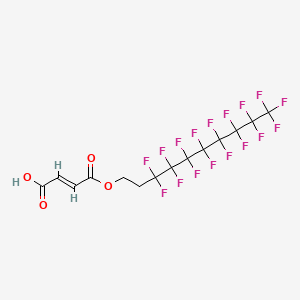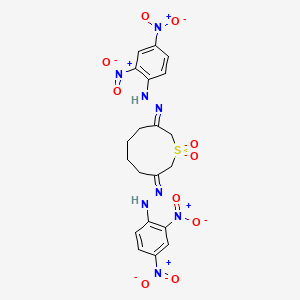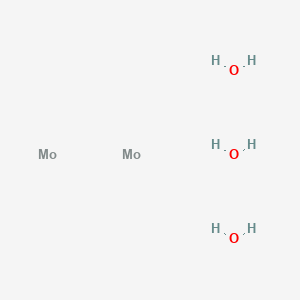
Molybdenum oxide (Mo2O3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molybdenum oxide (Mo2O3) is an inorganic compound composed of molybdenum and oxygen. It is one of the several oxides of molybdenum and is known for its unique properties and applications in various fields. Molybdenum oxide is typically found in a crystalline form and is used in a variety of industrial and scientific applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: Molybdenum oxide can be synthesized through various methods, including:
Reduction of Molybdenum Trioxide (MoO3): This involves reducing molybdenum trioxide with hydrogen at high temperatures to produce molybdenum oxide.
Thermal Decomposition: Molybdenum oxide can also be prepared by the thermal decomposition of ammonium molybdate or other molybdenum-containing compounds.
Industrial Production Methods: In industrial settings, molybdenum oxide is often produced by roasting molybdenum disulfide (MoS2) in the presence of oxygen. The reaction is as follows: [ 2 MoS_2 + 7 O_2 \rightarrow 2 MoO_3 + 4 SO_2 ] The resulting molybdenum trioxide can then be reduced to molybdenum oxide using hydrogen or other reducing agents.
化学反応の分析
Types of Reactions: Molybdenum oxide undergoes various chemical reactions, including:
Oxidation: Molybdenum oxide can be further oxidized to form higher oxides such as molybdenum trioxide (MoO3).
Reduction: It can be reduced to lower oxidation states, including molybdenum dioxide (MoO2).
Substitution: Molybdenum oxide can participate in substitution reactions with other compounds.
Common Reagents and Conditions:
Oxidation: Typically involves oxygen or other oxidizing agents at elevated temperatures.
Reduction: Commonly uses hydrogen or carbon monoxide as reducing agents.
Substitution: Involves various reagents depending on the desired product.
Major Products Formed:
Oxidation: Molybdenum trioxide (MoO3)
Reduction: Molybdenum dioxide (MoO2)
Substitution: Various molybdenum-containing compounds
科学的研究の応用
Molybdenum oxide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, including oxidation and hydrogenation reactions.
Biology: Investigated for its potential use in biological systems due to its catalytic properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of alloys, ceramics, and as a catalyst in petrochemical processes.
作用機序
The mechanism by which molybdenum oxide exerts its effects is primarily through its ability to act as a catalyst. It facilitates various chemical reactions by providing an active surface for the reactants to interact. The molecular targets and pathways involved depend on the specific reaction and application. For example, in catalytic oxidation reactions, molybdenum oxide provides active sites for the adsorption and activation of oxygen molecules, which then react with the substrate.
類似化合物との比較
Molybdenum oxide can be compared with other molybdenum oxides, such as:
Molybdenum Trioxide (MoO3): Known for its use as a catalyst and in the production of molybdenum metal.
Molybdenum Dioxide (MoO2): Used in the production of molybdenum metal and as a catalyst in various reactions.
Uniqueness: Molybdenum oxide (Mo2O3) is unique due to its specific oxidation state and properties, which make it suitable for certain catalytic applications that other molybdenum oxides may not be as effective in.
特性
CAS番号 |
1313-29-7 |
|---|---|
分子式 |
H6Mo2O3 |
分子量 |
245.9 g/mol |
IUPAC名 |
molybdenum;trihydrate |
InChI |
InChI=1S/2Mo.3H2O/h;;3*1H2 |
InChIキー |
ZHAZHVYJQLBFNS-UHFFFAOYSA-N |
正規SMILES |
O.O.O.[Mo].[Mo] |
物理的記述 |
Grayish-black solid; [Merck Index] Insoluble in water; [Hawley] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



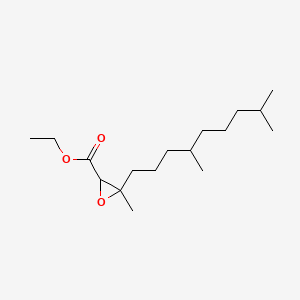
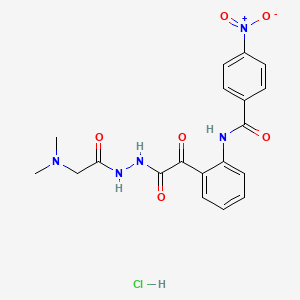

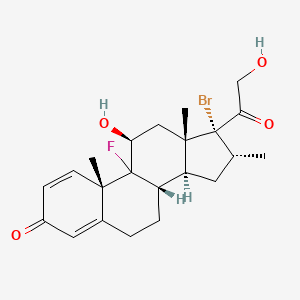
![N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9-octadecenamide)](/img/structure/B12687741.png)

